molecular formula C9H7BrO3 B2530698 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde CAS No. 249636-65-5

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No.: B2530698
CAS No.: 249636-65-5
M. Wt: 243.056
InChI Key: IBWRHEPVGJPSBP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a chemical compound with the molecular formula C9H7BrO3. It is a derivative of benzo[b][1,4]dioxine, featuring a bromine atom at the 6th position and an aldehyde group at the 5th position. This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylation reagent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like aluminum chloride (AlCl3) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaN3 in DMF, KSCN in acetone.

Major Products Formed

Scientific Research Applications

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
  • 6-Bromo-1,4-benzodioxane

Uniqueness

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzo[b][1,4]dioxine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWRHEPVGJPSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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